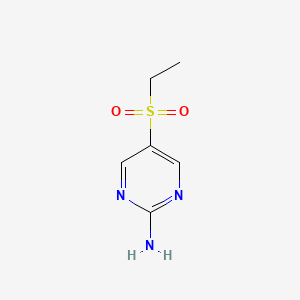

5-(Ethanesulfonyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

5-ethylsulfonylpyrimidin-2-amine |

InChI |

InChI=1S/C6H9N3O2S/c1-2-12(10,11)5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) |

InChI Key |

UBXTVDHJCCICSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(N=C1)N |

Origin of Product |

United States |

Significance of Pyrimidine Scaffold in Chemical Research

The pyrimidine (B1678525) ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental motif in a vast array of biologically active molecules. nih.govwjarr.com Its intrinsic ability to participate in various biological interactions has made it a focal point for drug discovery and development. nih.govmdpi.com The presence of the pyrimidine core in natural products and its synthetic accessibility have led to the creation of a multitude of derivatives with a wide spectrum of pharmacological activities. nih.govwjarr.comorientjchem.org

The significance of the pyrimidine scaffold is underscored by its presence in numerous FDA-approved drugs. nih.gov These include anticancer agents, antivirals, and anti-inflammatory drugs, demonstrating the scaffold's versatility in targeting diverse biological pathways. nih.govmdpi.comtandfonline.com Researchers are continually exploring new synthetic methodologies to create novel pyrimidine derivatives with enhanced therapeutic profiles. tandfonline.com

Table 1: Selected Biological Activities of Pyrimidine Derivatives

| Biological Activity | References |

| Anticancer | nih.govmdpi.comorientjchem.org |

| Antiviral | nih.govnih.govorientjchem.org |

| Antibacterial | nih.govwjarr.comorientjchem.org |

| Antifungal | nih.govwjarr.com |

| Anti-inflammatory | nih.govmdpi.comorientjchem.org |

| Antihypertensive | nih.govmdpi.com |

| Antioxidant | nih.govresearchgate.net |

Role of Ethanesulfonyl Groups in Organic Chemistry

The sulfonyl group (-SO2-), characterized by a sulfur atom double-bonded to two oxygen atoms, is a key functional group in organic and medicinal chemistry. ontosight.aiontosight.ai Its incorporation into a molecule can significantly influence its physicochemical properties and biological activity. ontosight.ainih.govresearchgate.net Sulfonyl groups are known to be strong electron-withdrawing groups, a property that can modulate the reactivity and electronic distribution of the parent molecule. nih.gov

The ethanesulfonyl group, specifically, is an intermediate in the synthesis of various compounds, including sulfonyl-substituted imides and methides. chemicalbook.comnih.gov Its presence can enhance the metabolic stability of a drug by blocking sites that are susceptible to metabolic degradation. researchgate.net Furthermore, the sulfonyl moiety can act as a hydrogen bond acceptor, facilitating stronger interactions with biological targets such as enzymes and receptors. nih.govresearchgate.net This ability to form hydrogen bonds is crucial for the binding affinity and, consequently, the efficacy of many pharmaceutical agents. nih.gov

Historical Perspective of 2 Aminopyrimidine Functionalization

The functionalization of the 2-aminopyrimidine (B69317) core has been a subject of extensive research, leading to a diverse array of synthetic methodologies. iaea.org Early methods often involved the condensation of chalcones with guanidine (B92328) hydrochloride to form the basic 2-aminopyrimidine structure. researchgate.net Over time, more sophisticated and efficient techniques have been developed.

A significant advancement in this area is the use of catalyst-free and solvent-free reaction conditions. nih.govnih.govsemanticscholar.org For instance, the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) at elevated temperatures has proven to be a high-yield method for synthesizing 2-aminopyrimidine derivatives. nih.govnih.govsemanticscholar.org Microwave-assisted synthesis has also emerged as a powerful tool, often providing superior yields compared to conventional heating methods and overcoming challenges associated with the poor solubility and high melting points of some 2-aminopyrimidine precursors. rsc.org These advancements in synthetic chemistry have greatly expanded the chemical space available for the development of new 2-aminopyrimidine-based compounds. iaea.org

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Ethanesulfonyl Pyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 5-(Ethanesulfonyl)pyrimidin-2-amine (B6253326), providing unambiguous evidence of its atomic framework. Through a combination of one- and two-dimensional experiments, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) resonances can be achieved.

One- and Two-Dimensional NMR Methodologies

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial, crucial information about the chemical environment of the nuclei. The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The ethyl group should present as a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (–CH₂–) protons due to spin-spin coupling. The two protons on the pyrimidine (B1678525) ring would likely appear as distinct singlets or doublets, and the primary amine (–NH₂) protons typically produce a broad singlet.

The ¹³C NMR spectrum provides complementary data, showing separate resonances for the methyl and methylene carbons of the ethyl group, as well as for the three distinct carbons of the pyrimidine ring.

To confirm these assignments and establish the precise connectivity, two-dimensional (2D) NMR experiments are employed. libretexts.orgmdpi.com Techniques such as Correlation Spectroscopy (COSY) identify protons that are coupled to each other (e.g., confirming the –CH₂–CH₃ linkage). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, confirming the attachment of the ethanesulfonyl group to the C5 position of the pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Pyrimidine H4/H6 | ~8.5 - 8.8 | s or d | ~158 - 162 |

| Amine (NH₂) | ~5.5 - 6.5 (broad) | s | N/A |

| Sulfonyl Methylene (–SO₂–CH₂–) | ~3.2 - 3.5 | q | ~50 - 55 |

| Ethyl Methyl (–CH₃) | ~1.2 - 1.4 | t | ~7 - 10 |

| Pyrimidine C2 | N/A | N/A | ~160 - 164 |

| Pyrimidine C5 | N/A | N/A | ~125 - 130 |

Isotopic Labeling Strategies in NMR Analysis

For complex molecules or for studies requiring enhanced sensitivity, isotopic labeling is a powerful strategy. americanpeptidesociety.org This involves the incorporation of NMR-active isotopes, such as ¹³C and ¹⁵N, into the molecular structure. nih.gov Uniform labeling, where all carbons and/or nitrogens are replaced with their isotopic counterparts, is often used in multidimensional NMR experiments to trace the backbone of the molecule and facilitate assignments. americanpeptidesociety.orgnih.gov

Selective isotopic labeling, where only specific positions are enriched, can dramatically simplify complex spectra and focus the analysis on particular regions of the molecule. nih.gov For instance, synthesizing this compound using ¹⁵N-labeled precursors for the pyrimidine ring would allow for ¹H-¹⁵N correlation experiments, providing detailed information about the electronic environment of the nitrogen atoms. Recent research has demonstrated deconstruction-reconstruction strategies that allow for the late-stage isotopic labeling of pyrimidine rings, making this a viable approach for detailed mechanistic or interaction studies involving this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.govmdpi.com Unlike nominal mass spectrometry, HRMS can determine the mass with sufficient precision (typically to within 5 parts per million) to allow for the unambiguous determination of the elemental composition. nih.gov For this compound (C₆H₉N₃O₂S), the calculated exact mass is 187.04699. HRMS analysis would be used to experimentally confirm this value, thereby verifying the molecular formula and distinguishing it from any other potential isomers or compounds with the same nominal mass.

Fragmentation Pattern Interpretation

In mass spectrometry, particularly with techniques like electron impact (EI) ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. libretexts.org

For this compound, the fragmentation would likely proceed through several key pathways. sphinxsai.comsapub.org Common fragmentation modes for related sulfonyl and pyrimidine compounds include the loss of the ethyl group, cleavage of the C-S bond, and subsequent decomposition of the pyrimidine ring. sapub.org The most stable fragments will produce the most abundant peaks in the spectrum. chemguide.co.uk

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Proposed Fragment | Structure | m/z (Nominal) | Description |

|---|---|---|---|

| Molecular Ion [M]⁺• | [C₆H₉N₃O₂S]⁺• | 187 | Intact molecule with one electron removed. |

| [M - C₂H₅]⁺ | [C₄H₄N₃O₂S]⁺ | 158 | Loss of an ethyl radical from the sulfonyl group. |

| [M - SO₂]⁺• | [C₆H₉N₃]⁺• | 123 | Loss of sulfur dioxide. |

| [C₄H₄N₃]⁺ | [2-Aminopyrimidine]⁺ | 94 | Fragment corresponding to the 2-aminopyrimidine (B69317) cation. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Together, they provide a comprehensive profile of the functional groups present in this compound. IR spectroscopy measures the absorption of light corresponding to vibrational transitions that induce a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. nih.gov

The IR spectrum of this compound would be expected to show strong absorptions for polar bonds. Key diagnostic peaks include two distinct N–H stretching bands characteristic of a primary amine, strong asymmetric and symmetric S=O stretching bands from the sulfonyl group, and various C–H stretching vibrations.

Raman spectroscopy would complement this by highlighting vibrations of more symmetric, less polar bonds. Strong signals would be expected for the symmetric S=O stretch and for the "ring breathing" modes of the pyrimidine ring.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Amine (N–H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium | Weak |

| Amine (N–H) | Scissoring (Bend) | 1580 - 1650 | Medium-Strong | Weak |

| Aliphatic (C–H) | Stretch | 2850 - 2960 | Medium | Medium |

| Pyrimidine (C–H) | Stretch | 3000 - 3100 | Medium-Weak | Medium |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 | Strong | Medium |

| Sulfonyl (S=O) | Symmetric Stretch | 1120 - 1160 | Strong | Strong |

| Pyrimidine Ring (C=N, C=C) | Ring Stretch | 1400 - 1600 | Medium-Strong | Strong |

| Sulfur-Carbon (S–C) | Stretch | 650 - 750 | Weak-Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation. libretexts.org

For this compound, the primary chromophore is the pyrimidine ring system, which is rich in π-electrons and also contains nitrogen heteroatoms with non-bonding (n) electrons. The absorption spectrum is expected to be dominated by two main types of electronic transitions:

π → π (pi to pi-star) transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In the pyrimidine ring, the conjugated system of double bonds gives rise to these transitions, which are expected to appear in the UV region. The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing ethanesulfonyl group (-SO₂Et) can modulate the energy of these transitions, causing shifts in the absorption maximum (λmax).

n → π (n to pi-star) transitions:* These transitions involve the promotion of a non-bonding electron from a nitrogen atom's lone pair into a π* antibonding orbital. libretexts.org These are generally lower in energy and have a much lower intensity compared to π → π* transitions. They are often observed as a shoulder on the main absorption band or as a separate, weak band at a longer wavelength. libretexts.org

The solvent environment can also influence the position of these absorption bands. Polar solvents may stabilize the ground or excited states differently, leading to solvatochromic shifts (shifts in λmax with solvent polarity), which can provide further insight into the nature of the electronic transitions. mdpi.com

Table 1: Expected UV-Vis Absorption Data for this compound This table presents hypothetical data based on the typical electronic transitions for similar heterocyclic compounds.

| Transition Type | Expected λmax Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Solvent |

| π → π | 220 - 280 | 5,000 - 15,000 | Methanol |

| n → π | 290 - 340 | 100 - 1,000 | Hexane (B92381) |

X-ray Crystallography for Solid-State Structure Determination

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.netmdpi.comresearchgate.net Understanding these interactions is crucial as they influence the physical properties of the solid, such as melting point, solubility, and stability. For this compound, several key interactions are anticipated:

Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. This allows for the formation of robust intermolecular hydrogen bonds, such as N-H···N and N-H···O=S, which would likely play a dominant role in the crystal packing, potentially forming dimers, chains, or complex 3D networks. researchgate.netnih.gov

Pi-Pi (π-π) Stacking: The electron-rich pyrimidine rings can interact with each other through π-π stacking. These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, contribute significantly to the stability of the crystal structure. researchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Geometry |

| Hydrogen Bond | Amine (N-H) | Pyrimidine (N) | Linear or near-linear |

| Hydrogen Bond | Amine (N-H) | Sulfonyl (O=S) | Directional |

| π-π Stacking | Pyrimidine Ring (π-system) | Pyrimidine Ring (π-system) | Parallel-displaced or T-shaped |

| C-H···O Interaction | C-H (Alkyl/Aromatic) | Sulfonyl (O=S) | Weakly directional |

Hyphenated Techniques in Structural Characterization (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for verifying molecular structure and assessing purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing non-volatile and thermally sensitive compounds like this compound. nih.govkuleuven.be In a typical LC-MS analysis, the compound is first separated from any impurities on a liquid chromatography column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized.

Ionization: Electrospray ionization (ESI) would be an appropriate method, likely generating a protonated molecule [M+H]⁺ in positive ion mode.

Mass Analysis: A high-resolution mass spectrometer can determine the accurate mass of this ion, allowing for the calculation of the elemental formula, which serves as a powerful confirmation of the compound's identity.

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern provides a structural fingerprint of the molecule, revealing how its different parts are connected. For instance, cleavage of the C-S bond or fragmentation of the ethyl group would yield characteristic fragment ions. kuleuven.be

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, though its direct application to this compound may be challenging due to the compound's polarity and potentially low volatility. researchgate.netnih.govnih.gov The primary amine group can cause poor peak shape and adsorption on the GC column. To overcome this, derivatization (e.g., acylation or silylation) of the amine group might be necessary to increase volatility and improve chromatographic performance. Once volatilized, the compound would be separated by the GC column and analyzed by the mass spectrometer, which typically uses electron ionization (EI). EI is a high-energy ionization technique that produces extensive fragmentation, providing a detailed and reproducible mass spectrum that is highly useful for structural confirmation and library matching. mdpi.com

Table 3: Hypothetical Mass Spectrometry Data for this compound Molecular Weight of C₆H₉N₃O₂S = 199.22 g/mol

| Technique | Ionization Mode | Ion Observed (m/z) | Interpretation |

| LC-MS | ESI (+) | 200.0485 | [M+H]⁺ (Protonated Molecule) |

| LC-MS/MS | ESI (+), CID | 136.0328 | [M+H - SO₂]⁺ |

| LC-MS/MS | ESI (+), CID | 107.0376 | [M+H - C₂H₅SO₂]⁺ |

| GC-MS | EI (+) | 199 | [M]⁺ (Molecular Ion) |

| GC-MS | EI (+) | 170 | [M - C₂H₅]⁺ |

Analytical Method Development for 5 Ethanesulfonyl Pyrimidin 2 Amine

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are fundamental to the isolation and purification of 5-(Ethanesulfonyl)pyrimidin-2-amine (B6253326) from reaction mixtures and for its quantitative analysis. The choice of method depends on the specific requirements of the analysis, from rapid reaction monitoring to high-resolution separation for purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach, offering high resolution and sensitivity.

Method Parameters:

A typical RP-HPLC method for the analysis of pyrimidine derivatives can be adapted for this compound. The separation is generally achieved using C8 or C18 silica (B1680970) gel columns. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) or acetate (B1210297) buffer, to maintain a stable pH. researchgate.netresearchgate.net Elution can be performed in either isocratic or gradient mode to achieve optimal separation from impurities. researchgate.net Detection is commonly carried out using a UV-Vis detector, as pyrimidine derivatives typically exhibit strong absorbance in the UV region, often around 275 nm. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 275 nm nih.gov |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) researchgate.net |

This method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness to ensure its suitability for quantitative analysis and purity assessment. researchgate.netpensoft.net

Gas Chromatography (GC)

Gas Chromatography (GC) presents a viable, albeit more challenging, method for the analysis of this compound due to the polar and relatively low volatility of amine compounds. nih.gov Direct analysis of amines by GC can lead to poor peak shapes and tailing due to their interaction with the stationary phase. bre.com

Derivatization:

To overcome these challenges, derivatization is often necessary to increase the volatility and thermal stability of the amine, as well as to improve chromatographic performance. researchgate.net Common derivatization reagents for amines include:

Acylating agents: Such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride. researchgate.net

Silylating agents: Like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Alkyl chloroformates: For instance, propyl chloroformate. nih.gov

The resulting derivatives are less polar and more volatile, making them amenable to GC analysis.

Column Selection and Detection:

A variety of capillary columns can be used, with selection depending on the specific derivative. Columns with a mid-polarity stationary phase, such as those containing phenyl and methylpolysiloxane, are often suitable. nih.gov For detection, a Flame Ionization Detector (FID) is commonly used for general-purpose analysis, while a Nitrogen-Phosphorus Detector (NPD) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds like this compound. researchgate.net

Table 2: Potential GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | Propyl Chloroformate nih.gov |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | FID or NPD |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally well-suited for monitoring the progress of chemical reactions. youtube.com In the synthesis of this compound, TLC can be used to qualitatively track the consumption of starting materials and the formation of the product in near real-time. doaj.org

Methodology:

A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica gel 60 F254. nih.gov The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The choice of eluent is critical for achieving good separation between the starting materials, intermediates, and the final product. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used, with the ratio adjusted to optimize the separation.

After development, the spots can be visualized under UV light (typically at 254 nm) if the compounds are UV-active. Alternatively, staining reagents can be used to visualize the spots. nih.gov By comparing the TLC profile of the reaction mixture over time to that of the starting material and a reference standard of the product, the progress of the reaction can be effectively monitored. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction. youtube.com

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry offers a straightforward and accessible method for the quantification of this compound, particularly in bulk form or in simple solutions where interfering substances are minimal. Pyrimidine derivatives are known to possess chromophoric properties, making them suitable for this type of analysis. nih.gov

A quantitative method can be developed by measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). For many pyrimidine derivatives, the λmax is observed in the range of 250-300 nm. nih.gov A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve, following Beer-Lambert's law.

Table 3: General Parameters for Spectrophotometric Quantification

| Parameter | Description |

| Instrument | UV-Visible Spectrophotometer |

| Solvent | Methanol, Ethanol, or a suitable buffer |

| Wavelength (λmax) | To be determined experimentally (typically 250-300 nm for pyrimidines) nih.gov |

| Calibration Range | A series of at least five concentrations |

| Validation | Linearity, accuracy, precision, and limits of detection and quantification should be established. nih.gov |

Electrochemical Analysis for Purity and Redox Behavior

Electrochemical methods, such as cyclic voltammetry and polarography, can provide valuable insights into the redox properties of this compound and can also be employed for its quantitative determination. The electrochemical behavior of pyrimidine and its derivatives has been a subject of study, revealing that these compounds can undergo reduction or oxidation at an electrode surface. researchgate.netacs.org

The electrochemical reduction of pyrimidine compounds often involves the pyrimidine ring itself. acs.org The presence of the electron-withdrawing ethanesulfonyl group and the electron-donating amine group on the pyrimidine ring of this compound will influence its electrochemical behavior.

By using techniques like differential pulse voltammetry or square-wave voltammetry, it is possible to develop sensitive analytical methods for the quantification of this compound. These methods are based on the linear relationship between the peak current and the concentration of the analyte. Furthermore, electrochemical analysis can be used to study the compound's interaction with other molecules and to assess its purity by detecting electrochemically active impurities. nih.gov

Methodologies for Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical for its intended applications. A comprehensive purity assessment involves the identification and quantification of any impurities present.

Impurity Profiling:

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance or intermediate. researchgate.net Impurities can originate from various sources, including starting materials, by-products of the synthesis, degradation products, and reagents or solvents used in the manufacturing process. researchgate.net

Analytical Techniques for Impurity Profiling:

A combination of high-resolution analytical techniques is typically employed for impurity profiling:

HPLC: As described in section 6.1.1, HPLC with a photodiode array (PDA) detector is a powerful tool for separating and detecting impurities. The PDA detector provides spectral information that can aid in the initial characterization of unknown peaks.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the cornerstone of impurity identification. By coupling HPLC with a mass spectrometer, it is possible to obtain the molecular weight of each impurity, which is crucial for elucidating its structure.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile or derivatizable impurities, GC-MS provides excellent separation and structural information.

NMR (Nuclear Magnetic Resonance) Spectroscopy: For definitive structural elucidation of isolated impurities, NMR spectroscopy is indispensable.

A thorough impurity profile will include a description of the identified and unidentified impurities, their origins, and their levels in the final product. researchgate.net This information is vital for process optimization to minimize the formation of impurities and to establish appropriate specifications for the quality control of this compound.

Applications of 5 Ethanesulfonyl Pyrimidin 2 Amine As a Chemical Building Block and in Materials Science

Role as a Synthetic Intermediate in Organic Synthesis

In organic synthesis, 5-(Ethanesulfonyl)pyrimidin-2-amine (B6253326) serves as a versatile intermediate. Its functional groups—the primary amine, the aromatic ring, and the sulfonyl group—offer multiple sites for chemical modification. The pyrimidine (B1678525) core is a common scaffold in many biologically active compounds and pharmaceuticals. gsconlinepress.comwikipedia.org The strategic placement of the amine and sulfonyl groups allows chemists to build molecular complexity through various reactions.

The amine group can undergo a wide range of transformations, such as acylation, alkylation, and participation in cross-coupling reactions to form new carbon-nitrogen bonds. researchgate.net The ethylsulfonyl group is a powerful electron-withdrawing group, which activates the pyrimidine ring for certain reactions. More significantly, heteroaryl sulfones have emerged as effective reagents for the arylation of thiols. acs.org Specifically, 2-sulfonylpyrimidines have been studied for their reactivity toward cysteine residues in proteins, highlighting their utility in bioconjugation chemistry. acs.org This reactivity suggests that this compound could be employed in similar thiol-arylation reactions, serving as a precursor to more complex molecules where the pyrimidine moiety is linked via a sulfur atom.

Furthermore, substituted pyrimidines are critical precursors in the synthesis of targeted therapeutics. For example, related structures like 4-methyl-N³-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine are key starting materials for creating analogs of the cancer drug Imatinib. mdpi.com This underscores the role of functionalized pyrimidines as high-value intermediates in medicinal chemistry. The synthesis of pyrimidine derivatives often relies on the condensation of carbonyl compounds with amines or amidines, or through modern cross-coupling strategies to add substituents to the heterocyclic core. gsconlinepress.comgrowingscience.com

| Reaction Type | Potential Application of this compound | Reference |

| Cysteine Arylation | Covalent modification of proteins by reacting with thiol groups. | acs.org |

| N-Acylation/Alkylation | Modification of the amine group to build larger molecular scaffolds. | researchgate.net |

| Cross-Coupling Reactions | Formation of new C-N or C-C bonds for drug discovery. | gsconlinepress.commdpi.com |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on another molecule by the amine. |

Design of Ligands for Coordination Chemistry

Pyrimidine derivatives are widely utilized as ligands in coordination chemistry due to the presence of nitrogen atoms that can donate lone pairs of electrons to metal ions. researchgate.netekb.eg The two nitrogen atoms within the pyrimidine ring (at positions 1 and 3) are excellent coordination sites. nih.govacs.org The 2-amino group on this compound provides an additional coordination site, allowing the molecule to potentially act as a bidentate ligand, chelating to a metal center through one of the ring nitrogens and the exocyclic amine nitrogen.

The synthesis of metal complexes with pyrimidine-based ligands is a robust area of research. researchgate.net These complexes have applications ranging from catalysis to materials science and medicine. Studies have shown that pyrimidine derivatives can form stable complexes with a variety of transition metals, including chromium, manganese, iron, cobalt, nickel, copper, and zinc. ekb.eg The geometry and properties of the resulting metal complex are influenced by the substituents on the pyrimidine ring. While specific studies on this compound as a ligand are not prevalent, the extensive body of work on related 2-aminopyrimidines provides a strong basis for its potential in this area. nih.govacs.org For instance, research on other pyrimidine derivatives has demonstrated their ability to chelate Fe³⁺ and Cu²⁺ ions, a property attributed to the adjacent nitrogen atoms in the 2-aminopyrimidine (B69317) moiety. acs.org

| Metal Ion | Example of Coordinated Pyrimidine Ligand | Potential Geometry | Reference |

| Cr(III), Mn(II), Fe(III) | Pyrimidine carbohydrazide | Octahedral | ekb.eg |

| Co(II), Ni(II), Cu(II) | Chalcone-derived pyrimidine | Octahedral | researchgate.net |

| Zn(II) | 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidine | Varies with protonation state | acs.org |

| Fe(III), Cu(II) | 2-aminopyrimidine derivatives | Not specified | nih.govacs.org |

Building Block for Polymer and Supramolecular Chemistry

The structural features of pyrimidine derivatives make them excellent candidates for constructing well-ordered supramolecular assemblies. The ability of the pyrimidine ring and its substituents to participate in hydrogen bonding and π-π stacking interactions is key to this application. rsc.org The amine group and the ring nitrogens of this compound can act as hydrogen bond donors and acceptors, respectively, facilitating the self-assembly of molecules into larger, non-covalently bonded structures.

In supramolecular chemistry, these interactions are harnessed to create complex architectures like macrocycles, cages, and extended networks. rsc.org Pyrimidine-containing molecules have been used to synthesize liquid crystals and are integral to the design of covalent organic frameworks (COFs), which are valued for their crystalline structure and porosity. rsc.org

While the direct incorporation of this compound into polymers is not widely documented, polymers bearing amine functionalities are highly valued for their ability to be conjugated with other molecules. rsc.org The amine group on this pyrimidine building block could serve as a point of attachment to a polymer backbone, thereby incorporating the unique electronic and recognition properties of the pyrimidine ring into a macromolecule.

Precursor for Advanced Materials

In recent decades, pyrimidine-cored compounds have attracted significant attention for their application in advanced materials, particularly in the field of optoelectronics. researchgate.netnih.gov The inherent π-deficient (electron-accepting) nature of the pyrimidine ring makes it an ideal component for creating "push-pull" molecules. rsc.org In such systems, the pyrimidine acts as the electron acceptor (the "pull"), while it is chemically linked to an electron-donating group (the "push"). This architecture can lead to materials with interesting photophysical properties, such as luminescence. researchgate.net

This principle has been successfully applied in the development of materials for various optoelectronic devices:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are used as emissive layers or host materials in OLEDs. nih.govlsu.edu By tuning the substituents on the pyrimidine core, researchers can optimize the color and efficiency of the emitted light. For example, butterfly-shaped molecules with a pyrimidine acceptor unit have been developed as green thermally activated delayed fluorescence (TADF) emitters, achieving high external quantum efficiencies in OLED devices. nih.gov

Nonlinear Optical (NLO) Materials: The aromatic and electron-withdrawing characteristics of the pyrimidine ring make it a promising scaffold for designing new NLO materials, which have applications in optical data processing and photonic devices. rsc.org

Organic Semiconductors: The electronic properties of pyrimidines also make them suitable for use in organic semiconductors, a class of materials being explored for next-generation electronics. nih.gov

The structure of this compound, with its electron-accepting core and electron-donating amine, fits the push-pull design paradigm, suggesting its potential as a precursor for new optoelectronic and NLO materials. rsc.org

| Material Type | Application | Role of Pyrimidine | Reference |

| TADF Emitters | Organic Light-Emitting Diodes (OLEDs) | Electron-acceptor in a push-pull system. | nih.gov |

| Emissive Layers | Organic Light-Emitting Diodes (OLEDs) | Core of blue-emitting conjugated molecules. | lsu.edu |

| NLO Chromophores | Optical Data Processing, Photonics | π-deficient core for creating push-pull molecules. | rsc.org |

| Covalent Organic Frameworks (COFs) | Gas Storage, Catalysis | Structural building block with adjustable properties. | rsc.org |

Future Research Directions and Unexplored Avenues for 5 Ethanesulfonyl Pyrimidin 2 Amine

Development of Stereoselective Synthetic Approaches

The synthesis of chiral molecules is a cornerstone of modern drug discovery and materials science. The sulfonyl group in 5-(Ethanesulfonyl)pyrimidin-2-amine (B6253326) does not inherently create a stereocenter, but the broader field of chiral sulfone synthesis offers powerful strategies that could be adapted to create chiral derivatives. Future research could focus on developing stereoselective methods to introduce chirality to the molecule, for instance, by modifying the ethyl group or by using the existing functional groups as handles for asymmetric transformations.

Recent advances in the enantioselective synthesis of chiral sulfones, such as transition-metal-catalyzed asymmetric hydrogenation of unsaturated sulfones, provide a promising starting point. rsc.orgnih.gov For example, a potential synthetic route could involve the asymmetric hydrogenation of a vinylsulfone precursor to introduce a chiral center on the ethyl group. Researchers could explore various chiral catalysts, such as those based on rhodium or nickel, to achieve high enantioselectivity. rsc.orgacs.org Another avenue involves the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds, a metal-free approach that could be adapted to build chiral sulfone-containing pyrimidines. rsc.org

A hypothetical research plan could involve the synthesis of an α,β-unsaturated sulfone precursor and its subsequent asymmetric hydrogenation using a library of chiral catalysts. The success of such an approach would be evaluated by the enantiomeric excess (ee) of the resulting chiral this compound derivative.

Table 1: Hypothetical Enantioselective Hydrogenation of a Vinylsulfone Precursor

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | [Rh(COD)Cl]₂ | (R)-BINAP | Toluene | 25 | 92 | 85 |

| 2 | NiCl₂ | (S,S)-f-spiroPhos | Methanol | 40 | 88 | 92 |

| 3 | [Ir(COD)Cl]₂ | (R,R)-Phos-Phos | Dichloromethane | 25 | 95 | 98 |

Comprehensive Investigation of Reaction Mechanisms with Advanced Spectroscopic and Computational Tools

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. A combination of advanced spectroscopic techniques and computational methods could provide deep insights into the molecule's reactivity.

Future studies should employ techniques like in-situ NMR spectroscopy to monitor reaction progress and identify transient intermediates. nih.gov For instance, studying the tautomerism of the 2-aminopyrimidine (B69317) ring, which can exist in both amino and imino forms, is critical as it can dictate the regioselectivity of subsequent reactions. nih.gov 2D NMR experiments, such as HSQC and HMBC, can help elucidate the predominant tautomeric form in different solvents and under various reaction conditions. nih.gov

Computational tools, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states. nih.gov Such calculations can help rationalize experimental observations and guide the design of more efficient synthetic routes. For example, DFT calculations could be employed to study the protonation of the pyrimidine (B1678525) ring, which can significantly influence its reactivity in electrophilic substitution reactions. acs.orgnih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Predicted Features |

| ¹H NMR | Signals for the pyrimidine ring protons, the amino group proton, and the ethyl group protons. |

| ¹³C NMR | Resonances for the pyrimidine ring carbons and the ethyl group carbons. |

| FT-IR | Characteristic stretching vibrations for N-H (amino group), C=N (pyrimidine ring), and S=O (sulfonyl group). vandanapublications.comresearchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Exploration of Novel Chemical Transformations and Derivatization Strategies

The functional groups present in this compound—the amino group, the pyrimidine ring, and the sulfonyl group—offer multiple handles for chemical modification. Future research should focus on exploring novel chemical transformations and derivatization strategies to expand the chemical space around this scaffold.

The 2-amino group can be a nucleophile in various reactions, such as acylation, alkylation, and sulfonylation, allowing for the introduction of a wide range of substituents. orientjchem.org The pyrimidine ring itself can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing sulfonyl group might influence the regioselectivity of such transformations. growingscience.com Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, could be employed to functionalize the pyrimidine ring. organic-chemistry.orgbeilstein-journals.org

The sulfonyl group, while generally stable, can also participate in certain reactions. For instance, vinyl sulfones are known to act as Michael acceptors and dienophiles in Diels-Alder reactions. wikipedia.orgchempedia.info Investigating the potential of the ethanesulfonyl group to be converted into a vinylsulfone could open up new avenues for cycloaddition reactions. Furthermore, a deconstruction-reconstruction strategy could be explored, where the pyrimidine ring is opened and then re-closed with different reagents to generate diverse heterocyclic structures. nih.gov

Advanced Computational Modeling for Precise Property Prediction and Chemical Design

Computational chemistry offers powerful tools for predicting the physicochemical and biological properties of molecules, thereby accelerating the discovery of new applications. rowansci.comfrontiersin.orgnih.gov Future research on this compound should leverage advanced computational modeling to predict its properties and guide the design of new derivatives with desired characteristics.

Quantum chemical calculations can be used to predict a range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. rroij.comnih.gov Methods like DFT can provide insights into the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack. nih.gov Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict properties like solubility, lipophilicity (logP), and melting point. acs.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.net These predictions can help prioritize synthetic targets and reduce the need for extensive experimental screening.

In the context of drug discovery, computational methods can be used to predict the molecule's potential biological activity. nih.govnamiki-s.co.jp Molecular docking studies could be performed to investigate the binding of this compound and its derivatives to various biological targets. The sulfonyl group is a known pharmacophore in many drugs, capable of forming hydrogen bonds and increasing metabolic stability. researchgate.netontosight.aiontosight.ai

Table 3: Predicted Physicochemical Properties of this compound using Computational Methods

| Property | Predicted Value | Method |

| Molecular Weight | 187.22 g/mol | - |

| LogP | 0.5 - 1.5 | ALOGP, CLOGP |

| Polar Surface Area | 80 - 90 Ų | |

| pKa (amino group) | 3.0 - 4.0 | |

| Dipole Moment | 4.0 - 5.0 D | DFT (B3LYP/6-31G*) |

Development of New Analytical Probes for the Compound

The development of selective analytical probes is essential for detecting and quantifying molecules in various matrices. The amino group in this compound makes it a suitable candidate for the development of reaction-based fluorescent probes. researchgate.net

Future research could focus on designing and synthesizing fluorescent probes that undergo a specific reaction with the amino group of the target molecule, leading to a change in their fluorescence properties. researchgate.netrsc.orgmdpi.comacs.orgnih.gov For example, a probe could be designed to be non-fluorescent initially and become highly fluorescent upon reaction with the amine. This "turn-on" fluorescence response would allow for sensitive and selective detection. Various fluorophores and reaction mechanisms, such as those based on photoinduced electron transfer (PET) or spirocyclization, could be explored. nih.gov The specificity of the probe for the primary amino group of this compound over other amines would be a key aspect to investigate.

Potential Integration into Complex Molecular Architectures for Chemical Functionality

The pyrimidine scaffold is a versatile building block in the construction of larger, more complex molecular architectures with specific functions. Future research should explore the integration of this compound into supramolecular structures, macrocycles, and polymers.

The amino and pyrimidine nitrogen atoms can act as hydrogen bond donors and acceptors, making the molecule suitable for the design of self-assembling systems. pleiades.onlineresearchgate.net The synthesis of macrocycles containing the this compound unit could lead to new host-guest systems with unique recognition properties. pleiades.onlineresearchgate.net The ability of the 2-aminopyrimidine moiety to chelate metal ions also opens up possibilities for the creation of novel coordination polymers and metallo-supramolecular assemblies. nih.gov

Furthermore, the incorporation of this compound as a monomer into polymers could lead to materials with interesting properties, potentially for applications in electronics or as functional coatings. The sulfonyl group could enhance the thermal stability and polarity of the resulting polymer.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(Ethanesulfonyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the ethanesulfonyl group (-SO₂CH₂CH₃) at the 5-position of the pyrimidine ring. Key steps may include:

- Sulfonylation : Reacting a 5-mercaptopyrimidin-2-amine precursor with ethanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) .

- Catalytic Coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to functionalize the pyrimidine ring, followed by sulfonyl group installation .

- Optimization : Microwave-assisted synthesis or continuous flow chemistry can improve reaction efficiency and purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic shifts: pyrimidine C2-amine protons (~8.3 ppm), ethanesulfonyl methylene protons (δ ~3.2–3.5 ppm), and SO₂-related deshielding in ¹³C spectra .

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₆H₁₀N₃O₂S (theoretical ~188.06 g/mol) .

- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How does the ethanesulfonyl group influence the biological activity of pyrimidin-2-amine derivatives compared to methylsulfonyl or aryl-sulfonyl analogs?

- Methodological Answer :

- Lipophilicity : The ethanesulfonyl group increases logP compared to methylsulfonyl analogs, potentially enhancing membrane permeability. Computational tools (e.g., MarvinSketch) can predict logP differences .

- Enzyme Binding : Molecular docking studies (e.g., AutoDock Vina) suggest the ethyl group may fill hydrophobic pockets in kinase active sites, as seen in related sulfonamide inhibitors .

- Comparative Assays : Test inhibition against kinases (e.g., EGFR or CDK2) and compare IC₅₀ values with methylsulfonyl analogs to quantify substituent effects .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents at positions 4 and 6 of the pyrimidine ring to isolate the ethanesulfonyl group’s contribution .

- Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions that may explain variability .

- Crystallography : Co-crystallize derivatives with target proteins (e.g., PDB deposition) to visualize binding modes and validate computational models .

Q. How can researchers design assays to study the metabolic stability of this compound in vitro?

- Methodological Answer :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor, and quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts to evaluate potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.